![molecular formula C22H22N5NaO2 B12382998 Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

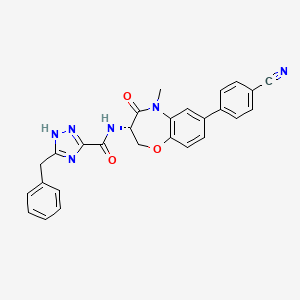

GSK-J2 (Natrium) ist die Natriumform von GSK-J2, welches ein Isomer von GSK-J1 ist. Im Gegensatz zu GSK-J1 besitzt GSK-J2 (Natrium) keine spezifische Aktivität. GSK-J1 ist bekanntlich ein potenter Inhibitor der Histon H3 Lysin 27 (H3K27) Demethylasen JMJD3/KDM6B und UTX/KDM6A . GSK-J2 (Natrium) wird hauptsächlich als negative Kontrolle in der wissenschaftlichen Forschung mit GSK-J1 verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSK-J2 (Natrium) beinhaltet die Regioisomerisierung von GSK-J1. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von GSK-J2 wird durch eine Reihe von organischen Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen.

Einführung von funktionellen Gruppen: Spezifische funktionelle Gruppen werden in die Kernstruktur eingeführt, um die gewünschten chemischen Eigenschaften zu erzielen.

Umwandlung in das Natriumsalz: Der letzte Schritt beinhaltet die Umwandlung von GSK-J2 in seine Natriumform durch Reaktion mit Natriumhydroxid

Industrielle Produktionsmethoden

Die industrielle Produktion von GSK-J2 (Natrium) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batchsynthese: Die großtechnische Batchsynthese wird in industriellen Reaktoren durchgeführt.

Reinigung: Die Verbindung wird mithilfe von Techniken wie Kristallisation und Chromatographie gereinigt.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten

Analyse Chemischer Reaktionen

Reaktionstypen

GSK-J2 (Natrium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: GSK-J2 (Natrium) kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen unter Verwendung von Reduktionsmitteln stattfinden.

Substitution: Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in GSK-J2 (Natrium) durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von GSK-J2 (Natrium) erzeugen kann .

Wissenschaftliche Forschungsanwendungen

GSK-J2 (Natrium) wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den folgenden Bereichen:

Entzündliche Erkrankungen: GSK-J2 (Natrium) wird verwendet, um die Rolle von H3K27 Demethylasen bei entzündlichen und Autoimmunerkrankungen zu untersuchen.

Arzneimittelentwicklung: Es dient als Werkzeug in der Arzneimittelentwicklung, um die Spezifität und Wirksamkeit potenzieller Inhibitoren zu validieren, die auf H3K27 Demethylasen abzielen.

Wirkmechanismus

GSK-J2 (Natrium) selbst besitzt keine spezifische Aktivität, wird aber als Kontrolle verwendet, um den Wirkmechanismus von GSK-J1 zu untersuchen. GSK-J1 hemmt H3K27 Demethylasen JMJD3/KDM6B und UTX/KDM6A, indem es an ihre aktiven Zentren bindet und so die Demethylierung von H3K27 verhindert . Diese Hemmung führt zu Veränderungen in der Genexpression und zellulären Prozessen, einschließlich Zelldifferenzierung, -proliferation und Entzündungsreaktionen .

Wissenschaftliche Forschungsanwendungen

GSK-J2 (sodium) is widely used in scientific research, particularly in the following areas:

Cancer Research: It is employed in cancer research to investigate the effects of histone demethylation on cancer cell proliferation and differentiation.

Inflammatory Diseases: GSK-J2 (sodium) is used to explore the role of H3K27 demethylases in inflammatory and autoimmune diseases.

Drug Development: It serves as a tool in drug development to validate the specificity and efficacy of potential inhibitors targeting H3K27 demethylases.

Wirkmechanismus

GSK-J2 (sodium) itself lacks specific activity, but it is used as a control to study the mechanism of action of GSK-J1. GSK-J1 inhibits H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A by binding to their active sites, thereby preventing the demethylation of H3K27 . This inhibition leads to changes in gene expression and cellular processes, including cell differentiation, proliferation, and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GSK-J1: Ein potenter Inhibitor von H3K27 Demethylasen mit spezifischer Aktivität.

GSK-J4: Eine zellpermeable Prodrugform von GSK-J1, die in in-vivo-Studien verwendet wird.

GSK-J5: Eine zellpermeable Prodrugform von GSK-J2, die in in-vivo-Studien verwendet wird.

Einzigartigkeit von GSK-J2 (Natrium)

GSK-J2 (Natrium) ist insofern einzigartig, als es als inaktive Kontrolle für GSK-J1 dient, wodurch Forscher zwischen spezifischen und unspezifischen Auswirkungen der H3K27 Demethylase-Hemmung unterscheiden können . Dies macht es zu einem wertvollen Werkzeug in der epigenetischen Forschung und der Arzneimittelentwicklung .

Eigenschaften

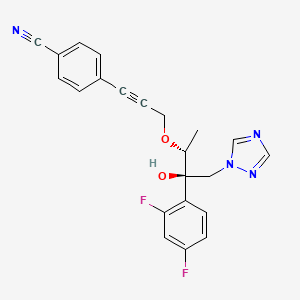

Molekularformel |

C22H22N5NaO2 |

|---|---|

Molekulargewicht |

411.4 g/mol |

IUPAC-Name |

sodium;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |

InChI-Schlüssel |

ZBQSYIOCAWRFHG-UHFFFAOYSA-M |

Kanonische SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CN=CC=C4.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)

![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)

![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)

![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)